

In-Depth Technical Guide: 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

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Compound of Interest

Compound Name: 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Cat. No.: B1269277

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CAS Number: 72760-85-1

This technical guide provides a comprehensive overview of **3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and a summary of its reported biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	72760-85-1	[1]
Molecular Formula	C5H6N4S	[1]
Molecular Weight	154.19 g/mol	[1]
Appearance	Solid	[2]
Purity	>97% (Commercially available)	[1]

Synthesis and Characterization

While a specific, detailed, step-by-step synthesis protocol for **3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile** is not readily available in the reviewed literature, a general and

plausible synthetic route can be constructed based on established methods for analogous 5-substituted 3-amino-1H-pyrazole-4-carbonitriles. The synthesis typically involves the condensation of a suitable precursor with a source of hydrazine.^{[3][4][5][6]}

Experimental Protocol: Synthesis of 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles (General Procedure)

This protocol is adapted from methodologies reported for the synthesis of structurally similar compounds.^{[3][4]}

Materials:

- Appropriate β -ketonitrile or equivalent precursor
- Hydrazine hydrate or a suitable hydrazine salt
- Solvent (e.g., ethanol, dioxane, or acetic acid)
- Base (if required, e.g., potassium carbonate)

Procedure:

- Dissolve the starting β -ketonitrile precursor (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add hydrazine hydrate (1-1.2 equivalents) to the solution. If a hydrazine salt is used, a base may be required to liberate the free hydrazine.
- The reaction mixture is then heated to reflux for a period ranging from 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure.

- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane) to yield the pure 3-amino-5-substituted-1H-pyrazole-4-carbonitrile.

Characterization Data

The following table summarizes typical spectroscopic data for aminopyrazole-4-carbonitrile derivatives, which would be expected for **3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile**.
[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Spectroscopic Data	Characteristic Peaks/Signals
¹ H NMR	δ (ppm): Signals for the amino group (NH ₂) protons, a singlet for the pyrazole NH proton, and signals corresponding to the methylthio group.
¹³ C NMR	δ (ppm): Resonances for the carbon atoms of the pyrazole ring, the nitrile carbon, and the methylthio carbon.
IR (cm ⁻¹)	Peaks corresponding to N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=N and C=C stretching of the pyrazole ring.
Mass Spectrometry (MS)	A molecular ion peak (M ⁺) corresponding to the molecular weight of the compound.

Biological Activity

Derivatives of 3-amino-1H-pyrazole-4-carbonitrile have been reported to exhibit a range of biological activities, including anticancer and antimicrobial properties.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) While specific quantitative data for **3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile** is limited in the public domain, the following sections present data for structurally related compounds to provide an indication of its potential bioactivity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation.[\[12\]](#)[\[13\]](#)[\[17\]](#)

Table of IC₅₀ Values for Structurally Related Pyrazole Derivatives:

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
Pyrazole Derivative 1	MCF-7 (Breast)	5.21	[12]
Pyrazole Derivative 2	HepG2 (Liver)	3.53	[12]
Pyrazole Derivative 3	HCT116 (Colon)	10.7	[10]
Pyrazolo[3,4-d]pyrimidine 4b	U937 (Leukemia)	<20	
Pyrazolo[3,4-d]pyrimidine 4l	U937 (Leukemia)	<20	

Antimicrobial Activity

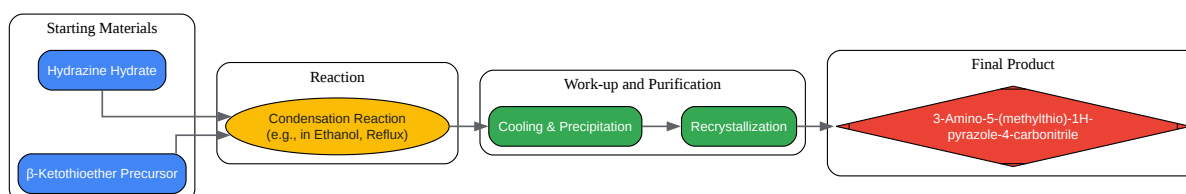
The pyrazole scaffold is also a key feature in many compounds with significant antimicrobial activity.[\[11\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Table of Minimum Inhibitory Concentration (MIC) Values for Structurally Related Pyrazole Derivatives:

Compound	Bacterial/Fungal Strain	MIC ($\mu\text{g/mL}$ or $\mu\text{mol/mL}$)	Reference
Pyrano[2,3-c]pyrazole 5c	Klebsiella pneumoniae	6.25	[16]
Pyrano[2,3-c]pyrazole 5c	Listeria monocytogenes	50	[16]
Pyrazolo[3,4-b]pyridine 4a	E. coli	1.0 mg/mL	[11]
Pyrazolo[3,4-b]pyridine 4c	S. aureus	1.0 mg/mL	[11]
Quinoline-Pyrido[2,3-d]pyrimidinone 10	Various Bacteria/Fungi	1-5 $\mu\text{mol/mL}$	[15]

Visualizations

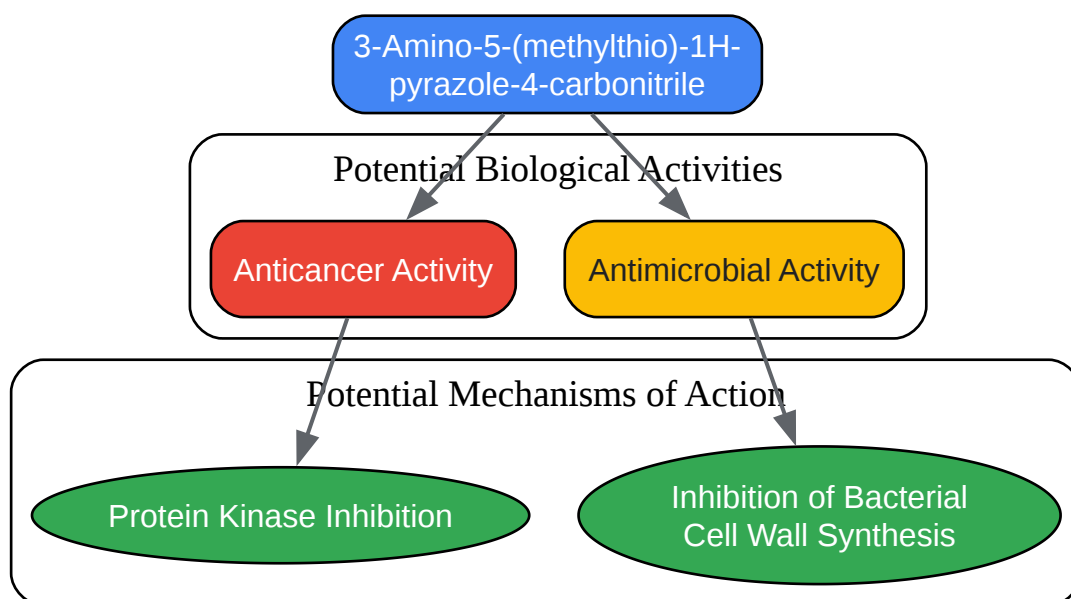
Synthesis Workflow



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Caption: Synthetic pathway for **3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile**.

Logical Relationship of Biological Activities



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Caption: Potential biological activities and mechanisms of action.

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